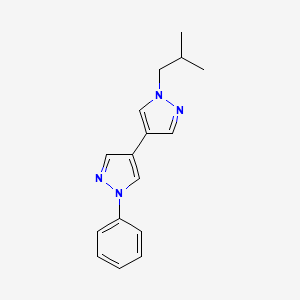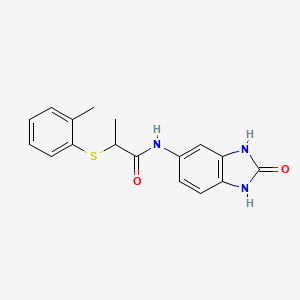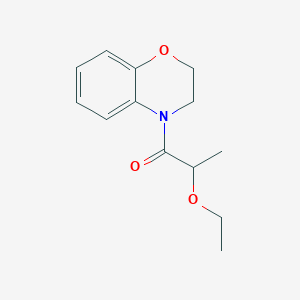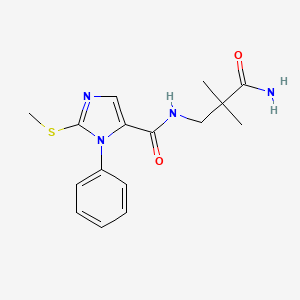![molecular formula C14H26N2O B7565689 N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a crucial role in the immune system's response to cancer cells.
Mécanisme D'action
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide's mechanism of action is not fully understood. It is known to induce the production of TNF-α, which can lead to the destruction of cancer cells. N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has also been shown to activate the immune system, leading to the recruitment of immune cells to the site of the tumor. Additionally, N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has been shown to inhibit the formation of blood vessels in tumors, which can limit the tumor's ability to grow and spread.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to inducing the production of TNF-α, N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has been shown to increase the production of other cytokines, including interferon-gamma and interleukin-6. N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has also been shown to activate the NF-κB pathway, which plays a crucial role in the immune system's response to cancer cells. In terms of physiological effects, N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has been shown to cause fever, hypotension, and flu-like symptoms in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has been extensively studied in preclinical models, which can provide a wealth of data for researchers. However, N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide's potential as an anti-cancer agent has not been fully realized in clinical trials, which can limit its usefulness for some researchers.
Orientations Futures
There are several future directions for N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide research. One direction is to investigate its potential as an immunotherapy agent. N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide's ability to activate the immune system could make it an effective immunotherapy agent for some cancer types. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, further studies are needed to fully understand N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide's mechanism of action and to identify biomarkers that can predict its effectiveness in patients.
Méthodes De Synthèse
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 3,4-dimethylpyrrole with acetic anhydride to form 3,4-dimethylpyrrole-2,5-dione. The second step involves the reaction of 3,4-dimethylpyrrole-2,5-dione with N,N-dimethylacetamide to form N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide. The yield of N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide is typically around 60%.
Applications De Recherche Scientifique
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, colon cancer, and lung cancer. N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer models. N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide's potential as an anti-cancer agent has led to several clinical trials, although the results of these trials have been mixed.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13(2)6-11-7-14(3,9-13)10-16(11)8-12(17)15(4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWMACGMUVFMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)


![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)

![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)

![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)


![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)